2-(Diethylboryl)pyridine 2-(Diethylboryl)pyridine
Brand Name: Vulcanchem
CAS No.: 385804-67-1
VCID: VC21504099
InChI: InChI=1S/C9H14BN/c1-3-10(4-2)9-7-5-6-8-11-9/h5-8H,3-4H2,1-2H3
SMILES: B(CC)(CC)C1=CC=CC=N1
Molecular Formula: C9H14BN
Molecular Weight: 147.03g/mol

2-(Diethylboryl)pyridine

CAS No.: 385804-67-1

Cat. No.: VC21504099

Molecular Formula: C9H14BN

Molecular Weight: 147.03g/mol

* For research use only. Not for human or veterinary use.

2-(Diethylboryl)pyridine - 385804-67-1

Specification

CAS No. 385804-67-1
Molecular Formula C9H14BN
Molecular Weight 147.03g/mol
IUPAC Name diethyl(pyridin-2-yl)borane
Standard InChI InChI=1S/C9H14BN/c1-3-10(4-2)9-7-5-6-8-11-9/h5-8H,3-4H2,1-2H3
Standard InChI Key JACDTQSEDSXTNY-UHFFFAOYSA-N
SMILES B(CC)(CC)C1=CC=CC=N1
Canonical SMILES B(CC)(CC)C1=CC=CC=N1

Introduction

Chemical Properties and Structure

Molecular Structure

2-(Diethylboryl)pyridine has the molecular formula C9H14BN, consisting of a pyridine ring with a diethylboryl substituent at the C-2 position . The structure features a trigonal planar geometry around the boron atom, which is typical for three-coordinate boron compounds. The pyridine nitrogen and boron substituent create an interesting electronic environment within the molecule, influencing its reactivity and coordination properties.

Physical Properties

The compound exhibits several notable physical and chemical properties that define its behavior in various chemical environments. Table 1 summarizes the key physical properties of 2-(Diethylboryl)pyridine.

Table 1: Physical Properties of 2-(Diethylboryl)pyridine

PropertyValue
Molecular Weight147.03 g/mol
CAS Number385804-67-1
Exact Mass147.1219296 Da
Hydrogen Bond Donors0
Hydrogen Bond Acceptors1
Rotatable Bond Count3
Topological Polar Surface Area12.9 Ų
Heavy Atom Count11
Complexity102

Source: PubChem data

The compound's relatively low molecular weight and moderate polarity contribute to its potential utility in organic synthesis. With no hydrogen bond donors and only one acceptor (the pyridine nitrogen), the compound has limited hydrogen bonding capability, which may influence its solubility properties and intermolecular interactions.

Spectroscopic Properties

While comprehensive spectroscopic data for 2-(Diethylboryl)pyridine is limited in the available literature, the compound can be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The presence of the pyridine ring and the boron substituent would create distinctive spectral patterns that can be used for identification and purity assessment.

Chemical Reactivity

The reactivity of 2-(Diethylboryl)pyridine is influenced by both the pyridine ring and the diethylboryl group. The pyridine nitrogen can serve as a coordination site for metals, while the boron center can exhibit Lewis acidic properties. These features potentially enable the compound to participate in various chemical transformations.

Based on the behavior of related organoboron compounds, 2-(Diethylboryl)pyridine might engage in the following reaction types:

  • Cross-coupling reactions: The boron functionality may participate in Suzuki-Miyaura type coupling reactions under appropriate conditions

  • Coordination chemistry: The pyridine nitrogen can coordinate to transition metals, potentially activating the molecule for further transformations

  • Lewis acid-base interactions: The boron center may interact with Lewis bases to form coordination complexes

  • Self-assembly processes: As observed with the related compound 5-diethylboryl-2,3′-bipyridine, the molecular structure might facilitate the formation of supramolecular assemblies

Applications in Chemical Research

Organic Synthesis

2-(Diethylboryl)pyridine has potential applications as a building block in organic synthesis. The boron functionality provides a handle for chemical transformations, potentially enabling the construction of more complex pyridine derivatives. The compound could serve as a precursor in the synthesis of pharmaceutically relevant heterocycles or as a reagent in metal-catalyzed coupling reactions.

Self-Assembly and Supramolecular Chemistry

Studies on related compounds suggest potential applications in self-assembly and supramolecular chemistry. Research on 5-diethylboryl-2,3′-bipyridine has demonstrated that diethylboryl-substituted pyridines can form interesting supramolecular structures through self-assembly processes . These compounds can exist as equilibrium mixtures of cyclic structures in solution, with dynamic behavior influenced by solvent composition and concentration.

The dynamics of these self-assembly processes have been investigated using flow NMR spectroscopy, revealing that equilibrium times can vary based on solvent ratios . For instance, research has shown that the time required to reach equilibrium for related compounds depends on the solvent mixture, with different time frames observed for various acetone/benzene ratios.

Table 2: Equilibrium Times for Related Diethylboryl Compounds in Different Solvent Mixtures

Solvent Mixture ([D6]acetone:C6D6)Equilibrium Time
2:1<18 seconds
1:124-28 seconds
1:234-42 seconds

Source: Flow NMR spectroscopy studies on related compounds

While these specific findings pertain to 5-diethylboryl-2,3′-bipyridine rather than 2-(Diethylboryl)pyridine directly, they suggest potential directions for research on the self-assembly behavior of 2-(Diethylboryl)pyridine itself.

Future Research Directions

Given the limited amount of detailed research specifically on 2-(Diethylboryl)pyridine in the available literature, several promising research directions can be identified:

  • Optimization of synthetic routes: Development of efficient, scalable methods for the preparation of 2-(Diethylboryl)pyridine, potentially leveraging flow chemistry techniques that have proven successful for related compounds

  • Comprehensive characterization: Detailed spectroscopic and structural analysis to better understand the compound's properties

  • Reactivity studies: Systematic investigation of the compound's behavior in various reaction types, including cross-coupling reactions and coordination chemistry

  • Self-assembly investigations: Exploration of the compound's potential to form supramolecular structures similar to those observed with related diethylboryl-substituted pyridines

  • Application development: Identification of specific synthetic applications where the compound could serve as a valuable intermediate or reagent

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